molecular formula C25H18N4O3S2 B12206559 (4E)-1-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-[hydroxy(phenyl)methylidene]-5-(pyridin-3-yl)pyrrolidine-2,3-dione

(4E)-1-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-[hydroxy(phenyl)methylidene]-5-(pyridin-3-yl)pyrrolidine-2,3-dione

Cat. No.: B12206559
M. Wt: 486.6 g/mol
InChI Key: MVCRSHOATWHCJL-XUTLUUPISA-N
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Description

4-benzoyl-1-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-hydroxy-5-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with a unique structure that includes a benzoyl group, a thiadiazole ring, a hydroxy group, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzoyl-1-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-hydroxy-5-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-2-one typically involves multiple steps. One common approach is to start with the preparation of the thiadiazole ring, followed by the introduction of the benzylsulfanyl group. The pyrrol-2-one core is then constructed, and the final steps involve the addition of the benzoyl and pyridine groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-benzoyl-1-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-hydroxy-5-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group under specific conditions.

    Reduction: The benzoyl group can be reduced to a benzyl group using reducing agents.

    Substitution: The thiadiazole ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group yields a ketone, while reduction of the benzoyl group produces a benzyl derivative.

Scientific Research Applications

4-benzoyl-1-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-hydroxy-5-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-benzoyl-1-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-hydroxy-5-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-benzoyl-1-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-hydroxy-5-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-2-one lies in its combination of functional groups and rings, which confer specific chemical and biological properties. This makes it distinct from other similar compounds and valuable for various applications.

Properties

Molecular Formula

C25H18N4O3S2

Molecular Weight

486.6 g/mol

IUPAC Name

(4E)-1-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)-4-[hydroxy(phenyl)methylidene]-5-pyridin-3-ylpyrrolidine-2,3-dione

InChI

InChI=1S/C25H18N4O3S2/c30-21(17-10-5-2-6-11-17)19-20(18-12-7-13-26-14-18)29(23(32)22(19)31)24-27-28-25(34-24)33-15-16-8-3-1-4-9-16/h1-14,20,30H,15H2/b21-19+

InChI Key

MVCRSHOATWHCJL-XUTLUUPISA-N

Isomeric SMILES

C1=CC=C(C=C1)CSC2=NN=C(S2)N3C(/C(=C(/C4=CC=CC=C4)\O)/C(=O)C3=O)C5=CN=CC=C5

Canonical SMILES

C1=CC=C(C=C1)CSC2=NN=C(S2)N3C(C(=C(C4=CC=CC=C4)O)C(=O)C3=O)C5=CN=CC=C5

Origin of Product

United States

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